molecular formula C16H23NO2 B8372951 N-cyclooctyl-3,4-methylenedioxy-benzylamine

N-cyclooctyl-3,4-methylenedioxy-benzylamine

Cat. No. B8372951
M. Wt: 261.36 g/mol
InChI Key: LKMNHNFDENGUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-3,4-methylenedioxy-benzylamine is a useful research compound. Its molecular formula is C16H23NO2 and its molecular weight is 261.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclooctyl-3,4-methylenedioxy-benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclooctyl-3,4-methylenedioxy-benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-cyclooctyl-3,4-methylenedioxy-benzylamine

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)cyclooctanamine

InChI

InChI=1S/C16H23NO2/c1-2-4-6-14(7-5-3-1)17-11-13-8-9-15-16(10-13)19-12-18-15/h8-10,14,17H,1-7,11-12H2

InChI Key

LKMNHNFDENGUJA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

16.5 g of piperonal, 12,7a g of cyclooctylamine and a catalytical amount of p-toluene-sulfonic acid were hydrogenated for 6 hours in 500 ml of methanol over Raney nickel at 100° C/100 atmospheres gauge pressure. After removal of the catalyst, evaporation of the solution and treatment of the residue with methanolic HCl, there were obtained 23 g of N-cyclooctyl-3,4-methylenedioxy-benzylamine. Melting point 164°-165° C (from ethanol/ether).
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16.5 g
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500 mL
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